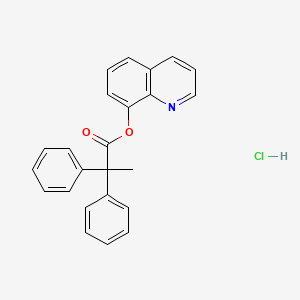
8-quinolinyl 2,2-diphenylpropanoate hydrochloride
Vue d'ensemble
Description
The compound of interest and its derivatives have been extensively studied for their various chemical and physical properties. Research has focused on the synthesis, characterization, and analysis of their molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, treatment with reagents like ethyl chloroacetate, hydrazine hydrate, and various aldehydes to produce a range of quinolinyl-based compounds with potential antibacterial activity and other significant properties (Ahmed et al., 2006).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the crystal and molecular structures of these compounds, revealing details like orthorhombic and monoclinic space groups, distorted tetrahedron coordination polyhedra around metal centers, and intermolecular interactions stabilizing their structures (Amirnasr et al., 2006).
Chemical Reactions and Properties
Reactivity studies have shown that these compounds undergo various chemical reactions, including hydrolysis and coordination to metals like Cu(I), Ag(I), and Pd(II), with significant changes observed in their properties upon reaction (Son et al., 2010).
Physical Properties Analysis
Physical properties such as solubility in organic solvents, stability in air, and non-hygroscopic nature have been characterized for these compounds, providing insight into their potential applications and handling requirements (Tihile & Chaudhari, 2020).
Chemical Properties Analysis
The chemical properties, including the ability to form complexes with metals and their antibacterial activities, have been extensively studied. These compounds exhibit significant antibacterial activity against a range of bacteria, highlighting their potential in medical applications (Tihile & Chaudhari, 2020).
Orientations Futures
Compounds containing the 8-hydroxyquinoline moiety, such as 8-quinolinyl 2,2-diphenylpropanoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, future research could focus on exploring the therapeutic potential of these compounds against numerous diseases, including cancer .
Propriétés
IUPAC Name |
quinolin-8-yl 2,2-diphenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2.ClH/c1-24(19-12-4-2-5-13-19,20-14-6-3-7-15-20)23(26)27-21-16-8-10-18-11-9-17-25-22(18)21;/h2-17H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNAIOYCLVROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2,2-diphenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)

![7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)
![4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)
![4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4019683.png)
![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4019702.png)
![7,7-dimethyl-N-(4-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019708.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4019717.png)

![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)
![1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4019740.png)
![2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4019741.png)
![7-isopropyl-1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4019758.png)